3,4-Difluoro-2-methylbenzoic acid

Description

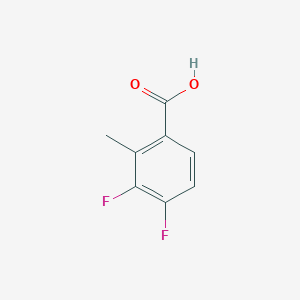

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUUCAUQWFAFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478307 | |

| Record name | 3,4-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157652-31-8 | |

| Record name | 3,4-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157652-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence and position of the fluorine atoms and the methyl group on the benzoic acid scaffold impart unique physicochemical properties that are leveraged in the design of bioactive molecules and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with generalized experimental protocols for its synthesis and purification, and a discussion of its potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in research and development.

| Property | Value |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| CAS Number | 157652-31-8 |

| Appearance | White to pale-yellow or gray powder |

| Melting Point | 152-156 °C |

| Boiling Point | 268 °C at 760 mmHg |

| Density | 1.359 g/cm³ |

| Solubility | Insoluble in water |

| pKa | 3.52 ± 0.25 (Predicted) |

| Flash Point | 115.9 °C |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Synonyms: 2-Methyl-3,4-difluorobenzoic acid

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and signals in the aromatic region for the two protons on the benzene ring. The coupling of these aromatic protons with the adjacent fluorine atoms would result in complex splitting patterns.

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carboxylic acid carbon, the methyl carbon, and the eight carbons of the aromatic ring. The carbon atoms directly bonded to fluorine will show characteristic splitting due to C-F coupling. For example, in the ¹³C NMR spectrum of benzoic acid, the carboxylic acid carbon appears at a chemical shift of around 172 ppm, while the aromatic carbons resonate between 128 and 134 ppm. The presence of fluorine atoms is expected to significantly influence the chemical shifts of the aromatic carbons in this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of this compound, based on common methods for analogous fluorinated benzoic acids.

Synthesis of this compound

A common synthetic route to this compound involves the carboxylation of a corresponding organometallic reagent derived from a dihalomethylbenzene precursor.

Materials:

-

1-Bromo-3,4-difluoro-2-methylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place magnesium turnings (if preparing a Grignard reagent) or dissolve 1-bromo-3,4-difluoro-2-methylbenzene in anhydrous THF.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

If using n-BuLi, add it dropwise to the solution of 1-bromo-3,4-difluoro-2-methylbenzene while maintaining the low temperature. If preparing a Grignard reagent, the reaction is typically initiated at room temperature and then cooled.

-

After the formation of the organometallic reagent is complete (as monitored by TLC or GC), slowly add crushed dry ice to the reaction mixture. A vigorous reaction will occur.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding an aqueous solution of hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Materials:

-

Crude this compound

-

A suitable solvent or solvent pair (e.g., ethanol/water, toluene)

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

Biological Activity and Applications

While specific signaling pathway interactions for this compound are not detailed in publicly available literature, its utility as a building block in drug discovery and agrochemical development suggests that its derivatives are designed to interact with biological targets.[1][2] The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability of the final active compounds.

Derivatives of fluorinated benzoic acids have been investigated for a range of biological activities, including as enzyme inhibitors. For example, some benzoic acid derivatives have been shown to inhibit enzymes such as α-amylase.[3] The specific biological targets of compounds derived from this compound would depend on the overall structure of the final molecule.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. The following hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its distinct chemical and physical properties, conferred by the difluoro and methyl substitutions on the aromatic ring, make it an important intermediate for the development of new pharmaceuticals, agrochemicals, and materials. This technical guide provides a foundational understanding of its properties and handling, which is crucial for its effective application in research and development. Further investigation into its specific biological activities and reaction mechanisms will undoubtedly continue to expand its utility in various scientific fields.

References

In-Depth Technical Guide: 3,4-Difluoro-2-methylbenzoic Acid

CAS Number: 157652-31-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document collates available physicochemical data, outlines a general synthetic approach, and discusses its applications in research and development.

Physicochemical Properties

This compound is a white to pale-yellow or gray powder under standard conditions.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₂ | [1][2][3] |

| Molecular Weight | 172.13 g/mol | [1][2][3] |

| Melting Point | 152-156 °C | [2] |

| Boiling Point | 268 °C at 760 mmHg | [2] |

| Density | 1.359 g/cm³ | [2] |

| Solubility | Insoluble in water | [2] |

| Physical Form | White to Pale-yellow or Gray Powder | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis

A plausible reaction scheme is the Friedel-Crafts acylation of 2,3-difluorotoluene with a carboxylating agent such as phosgene or oxalyl chloride, followed by hydrolysis, or more directly through a reaction with carbon dioxide in the presence of a strong Lewis acid catalyst like anhydrous aluminum trichloride.

General Experimental Workflow for Carboxylation:

Disclaimer: This is a generalized workflow. Specific reaction conditions, such as temperature, pressure, reaction time, and purification methods, would need to be optimized for this particular synthesis.

Spectroscopic Data

At the time of this report, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 157652-31-8) is not available in peer-reviewed literature or major chemical databases. The information below is based on predicted data and analysis of closely related fluorinated benzoic acid analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and signals in the aromatic region for the two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and carboxylic acid substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carboxylic acid carbon, and the eight aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns.

-

¹⁹F NMR: The fluorine NMR is a crucial technique for characterizing this molecule. It is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants will be indicative of their positions relative to the other substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region.

-

C-H stretching and bending vibrations for the methyl and aromatic groups.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (172.13 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially other fragments related to the substituted aromatic ring.

Applications in Research and Drug Development

This compound is primarily utilized as a key building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][4][5] The presence of the difluoro-methyl-substituted phenyl ring can impart desirable properties to the final products, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[5][6]

Role as a Synthetic Intermediate:

While specific examples of commercial drugs or agrochemicals derived from this exact isomer are not prominently disclosed, the general class of fluorinated benzoic acids is crucial in the development of various therapeutic agents and crop protection products.

Biological Activity and Signaling Pathways

There is currently no available information on the intrinsic biological activity of this compound or its direct involvement in any specific signaling pathways. Its significance in a biological context is primarily as a structural motif incorporated into larger, pharmacologically active molecules. The biological effects of compounds synthesized from this intermediate would be dependent on the final molecular structure and its interaction with specific biological targets.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed experimental protocols and comprehensive spectroscopic data are not yet publicly available, the foundational physicochemical properties and its role as a synthetic building block are established. Further research and publication of detailed experimental procedures and analytical data would greatly benefit the scientific community by facilitating its broader application in research and development.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,4-Difluoro-2-methylbenzoic acid (CAS No: 157652-31-8), a key intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[1] This document consolidates available data, presents it in a structured format for ease of comparison, and outlines generalized experimental protocols for the determination of these properties.

Core Physical and Chemical Properties

This compound is a white to pale-yellow or gray powder. Its molecular structure, incorporating two fluorine atoms and a methyl group on the benzoic acid scaffold, imparts specific chemical characteristics relevant to its application in drug discovery and material science.

Table 1: General and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.131 g/mol | [1] |

| CAS Number | 157652-31-8 | [1] |

| Appearance | White to Pale-yellow or Gray Powder | |

| Purity | 97% |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 152-156 °C | [1] |

| Boiling Point | 268 °C at 760 mmHg | [1] |

| Density | 1.359 g/cm³ | [1] |

| Water Solubility | Insoluble | [1] |

| pKa (Predicted) | 3.52 ± 0.25 | [1] |

| LogP | 1.97140 | [1] |

| Flash Point | 115.9 °C | [1] |

| Vapor Pressure | 0.00392 mmHg at 25°C | [1] |

| Refractive Index | 1.511 | [1] |

Table 3: Molecular Descriptors

| Descriptor | Value | Source |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 172.03358575 | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 184 | [1] |

Experimental Protocols

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized or procured chemical compound like this compound.

Caption: A generalized workflow for the physicochemical characterization of a chemical compound.

Methodologies for Key Experiments

-

Melting Point Determination: The melting point of a solid crystalline substance is a key indicator of its purity. It is typically determined using a melting point apparatus where a small, powdered sample is heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a pure substance, this range is narrow.

-

Solubility: The solubility of carboxylic acids in water is influenced by their ability to form hydrogen bonds.[2] For this compound, which is reported as insoluble in water, its solubility in various organic solvents such as ethanol, ether, and toluene would be determined by adding increasing amounts of the solid to a known volume of the solvent at a specific temperature until saturation is reached.[1][3]

-

pKa Determination: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For carboxylic acids, this is a critical parameter. The pKa can be determined experimentally by potentiometric titration. A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a pH meter. The pKa is the pH at which the acid is half-neutralized.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are powerful tools for elucidating the molecular structure. Spectra are recorded on a high-resolution NMR spectrometer, with the sample dissolved in a suitable deuterated solvent.[4] Chemical shifts, coupling constants, and integration values provide detailed information about the arrangement of atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-F and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight and elemental composition. The exact mass can be used to confirm the molecular formula.[1]

-

This guide provides a foundational understanding of the physical properties of this compound for professionals in research and development. The provided data and generalized protocols are intended to support the synthesis, characterization, and application of this important chemical intermediate.

References

An In-Depth Technical Guide to 3,4-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,4-Difluoro-2-methylbenzoic acid (CAS No: 157652-31-8).[1][2][3] This fluorinated benzoic acid derivative is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials.[1][4] This document details its physicochemical properties, provides illustrative synthetic pathways, and outlines experimental protocols for its characterization using modern spectroscopic techniques.

Molecular Structure and Identification

This compound possesses a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, a methyl group at the 2 position, and a carboxylic acid group at the 1 position.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[5] |

| CAS Number | 157652-31-8[1][2][3] |

| Molecular Formula | C₈H₆F₂O₂[1][2] |

| Molecular Weight | 172.13 g/mol [1] |

| Canonical SMILES | CC1=C(C=CC(=C1F)F)C(=O)O[1] |

| InChI Key | AGUUCAUQWFAFPR-UHFFFAOYSA-N[6] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Form | White to pale-yellow or gray powder | [6] |

| Melting Point | 152-156 °C | [1] |

| Boiling Point | 268 °C at 760 mmHg | [1] |

| Density | 1.359 g/cm³ | [1] |

| Water Solubility | Insoluble | [1] |

| Flash Point | 115.9 °C | [1] |

| pKa (Predicted) | 3.52 ± 0.25 | [1] |

Synthesis and Experimental Protocols

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are limited, a general synthetic approach can be inferred from related preparations of fluorinated benzoic acids. A plausible synthetic route involves the carboxylation of a corresponding Grignard or organolithium reagent derived from a halogenated precursor. A potential, though not explicitly detailed, starting material is 1-bromo-3,4-difluoro-2-methyl-benzene.

Illustrative Synthetic Pathway

A generalized synthetic scheme is presented below. This pathway is illustrative and would require optimization for specific reaction conditions, reagents, and purification methods.

Figure 2: Generalized Synthetic Pathway for this compound.

General Experimental Protocol for Synthesis (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

-

Formation of the Organometallic Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Slowly add a solution of 1-bromo-3,4-difluoro-2-methylbenzene (1.0 equivalent) in the same anhydrous solvent via the dropping funnel to initiate the Grignard reaction. Gentle heating may be required to start the reaction.

-

Once the reaction begins, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard solution in an ice-salt bath.

-

Carefully add crushed dry ice (solid carbon dioxide, an excess of ~3-4 equivalents) to the reaction mixture in portions, ensuring the temperature remains low.

-

Allow the mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Spectroscopic Characterization

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | m | 2H | Aromatic CH |

| ~ 2.3 | s | 3H | -CH₃ |

| ~ 11 - 13 | br s | 1H | -COOH |

4.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals for the carbon atoms attached to fluorine will appear as doublets due to carbon-fluorine coupling.

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | -COOH |

| ~ 145 - 160 (d) | C-F |

| ~ 115 - 135 | Aromatic C & C-CH₃ |

| ~ 15 - 20 | -CH₃ |

4.1.3. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~ 1700 | Strong | C=O stretch (carboxylic acid) |

| ~ 1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~ 1200-1300 | Strong | C-O stretch (carboxylic acid) |

| ~ 1100-1250 | Strong | C-F stretch |

| ~ 920 | Broad, Medium | O-H bend (out-of-plane, dimer) |

4.2.1. Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans to improve the signal-to-noise ratio.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its applications are primarily in the following areas:

-

Pharmaceutical Synthesis: It is a key intermediate in the preparation of various active pharmaceutical ingredients (APIs), where the fluorine and methyl substituents can influence the compound's metabolic stability, binding affinity, and pharmacokinetic properties.

-

Agrochemical Development: The unique substitution pattern of this molecule makes it a valuable precursor for the synthesis of novel herbicides, insecticides, and fungicides.

-

Materials Science: It can be used in the synthesis of specialty polymers and other advanced materials where its specific electronic and physical properties are desired.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science industries. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and general synthetic and characterization methodologies. The provided protocols and data serve as a foundation for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,4-difluoro-2-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details two principal synthetic routes: the hydrolysis of its methyl ester and the carboxylation of a Grignard reagent derived from 2-bromo-1,2-difluoro-3-methylbenzene. Included are detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Introduction

This compound (CAS No. 157652-31-8) is a valuable building block in organic synthesis.[1] Its utility stems from the presence of multiple functional groups: a carboxylic acid, a methyl group, and two fluorine atoms on the aromatic ring. These features allow for diverse chemical modifications, making it a crucial component in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] This guide explores the most common and effective methods for its preparation, providing the necessary technical details for its synthesis in a research and development environment.

Synthesis Pathways

Two primary pathways for the synthesis of this compound are discussed herein. The first involves the hydrolysis of the corresponding methyl ester, while the second, more direct route, utilizes the carboxylation of a Grignard reagent.

Pathway 1: Hydrolysis of this compound Methyl Ester

This pathway involves two key steps: the formation of the methyl ester and its subsequent hydrolysis to yield the final product.

A common method for the synthesis of the methyl ester intermediate is not explicitly detailed in readily available literature. However, a plausible approach involves the palladium-catalyzed carbonylation of 2-bromo-1,2-difluoro-3-methylbenzene in the presence of methanol.

The hydrolysis of this compound methyl ester to the carboxylic acid is a straightforward and high-yielding reaction.[2]

Experimental Protocol:

-

To a solution of this compound methyl ester in methanol, add an aqueous solution of sodium hydroxide.

-

Stir the mixture at 20 °C.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Isolate the solid product by filtration, wash with water, and dry under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound methyl ester | [2] |

| Reagents | Sodium hydroxide, Methanol, Water | [2] |

| Temperature | 20 °C | [2] |

| Yield | 97.7% | [2] |

Diagram of Pathway 1:

Pathway 2: Carboxylation of a Grignard Reagent

This pathway offers a more direct route to the target molecule, starting from the corresponding bromo-derivative of 3,4-difluorotoluene.

The resulting 2-bromo-1,2-difluoro-3-methylbenzene is then converted to a Grignard reagent, which is subsequently carboxylated using carbon dioxide.

Experimental Protocol:

-

Grignard Reagent Formation:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

-

Add a solution of 1-bromo-3,4-difluoro-2-methyl-benzene in anhydrous diethyl ether dropwise to initiate the reaction.

-

Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent onto crushed dry ice.

-

Stir the mixture until the reaction is complete.

-

-

Work-up:

-

Quench the reaction mixture with a cold, dilute solution of a strong acid (e.g., HCl or H₂SO₄).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-bromo-3,4-difluoro-2-methyl-benzene | [2] |

| Reagents | Magnesium, Carbon dioxide, Diethyl ether | [2] |

| Yield | 91.0% | [2] |

Diagram of Pathway 2:

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1 (Hydrolysis) | Pathway 2 (Grignard Carboxylation) |

| Number of Steps | Two (ester formation and hydrolysis) | Two (bromination and Grignard carboxylation) |

| Overall Yield | Potentially high, dependent on ester formation yield | Reported as 91.0% from the bromo-intermediate[2] |

| Reagents & Conditions | Involves potentially hazardous Pd catalysts for esterification; hydrolysis is straightforward. | Requires handling of pyrophoric Grignard reagents and anhydrous conditions. |

| Scalability | Both pathways are amenable to scaling. | Grignard reactions require careful control on a large scale. |

| Purity of Product | High purity can be achieved through crystallization. | High purity is achievable after purification.[1] |

Conclusion

Both presented pathways offer viable routes for the synthesis of this compound. The choice of pathway will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The Grignard carboxylation route appears to be a more direct and well-documented method for obtaining the target compound. For researchers and drug development professionals, these detailed protocols and comparative data provide a solid foundation for the efficient and effective synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 3,4-Difluoro-2-methylbenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoro-2-methylbenzoic acid is a key fluorinated building block in modern organic synthesis, particularly valued for its role as a crucial intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its specific substitution pattern offers unique electronic properties and steric hindrance that are leveraged in the design of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound, with a focus on its role in the synthesis of the dry eye disease drug, Lifitegrast. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers and drug development professionals in their work with this versatile compound.

Introduction

Fluorinated organic molecules are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound (CAS No. 157652-31-8) is a valuable member of this class of compounds. While a singular "discovery" of this compound is not prominently documented in the scientific literature, its emergence is tied to the broader development of synthetic methodologies for polysubstituted aromatic compounds, particularly the advancements in directed ortho-lithiation techniques. This method allows for the regioselective introduction of functional groups onto an aromatic ring, a critical step in the construction of complex molecules.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₂ | [3] |

| Molecular Weight | 172.13 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 152-156 °C | [1] |

| Boiling Point | 268 °C at 760 mmHg | N/A |

| Purity | ≥97% | N/A |

| CAS Number | 157652-31-8 | [3] |

Spectroscopic Data:

| Spectrum | Predicted/Expected Data |

| ¹H NMR | δ (ppm): ~10-13 (s, 1H, COOH), 7.0-7.8 (m, 2H, Ar-H), 2.2-2.5 (s, 3H, CH₃). The aromatic protons will exhibit complex splitting patterns due to fluorine coupling. |

| ¹³C NMR | δ (ppm): ~165-170 (C=O), ~150-160 (d, C-F), ~115-135 (aromatic C), ~15-20 (CH₃). The carbon atoms attached to fluorine will show characteristic splitting. |

| IR (KBr) | ν (cm⁻¹): ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1480 (aromatic C=C stretch), ~1200-1300 (C-F stretch). |

Synthesis of this compound

The most plausible and efficient synthetic route to this compound is through the directed ortho-lithiation of 1,2-difluoro-3-methylbenzene, followed by carboxylation. The methyl group in the starting material directs the lithiation to the adjacent ortho position (C2), which is then trapped with carbon dioxide to form the carboxylic acid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for directed ortho-lithiation and carboxylation of similar substrates.

Materials:

-

1,2-Difluoro-3-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Dry carbon dioxide (from a cylinder or as dry ice)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,2-difluoro-3-methylbenzene (1.0 eq) and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.

-

Carboxylation: A stream of dry carbon dioxide gas is bubbled through the solution for 1 hour, or the reaction mixture is poured over an excess of crushed dry ice. The reaction is allowed to slowly warm to room temperature.

-

Workup: The reaction is quenched with water. The organic solvent is removed under reduced pressure. The aqueous layer is washed with ethyl acetate to remove any unreacted starting material. The aqueous layer is then acidified to pH 1-2 with 2 M HCl, resulting in the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude solid is then recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Application in Drug Development: Synthesis of Lifitegrast

This compound is a key starting material for the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. The benzoic acid is typically converted to its corresponding acid chloride, which is then used in an amidation reaction to form a key intermediate in the Lifitegrast synthesis.

Logical Relationship in Lifitegrast Synthesis

The following diagram illustrates the role of this compound in the broader synthetic pathway of Lifitegrast.

Mechanism of Action of Lifitegrast: A Signaling Pathway

Lifitegrast functions by disrupting the T-cell mediated inflammatory cascade that is a hallmark of dry eye disease. It acts as an antagonist of the integrin LFA-1, preventing its interaction with its cognate ligand, intercellular adhesion molecule-1 (ICAM-1). This interaction is a critical step in T-cell activation, adhesion, and migration to inflammatory sites.

The diagram below outlines the signaling pathway inhibited by Lifitegrast.

Conclusion

This compound is a synthetically valuable intermediate with significant applications in the pharmaceutical industry. Its preparation via directed ortho-lithiation highlights a powerful strategy for the regioselective functionalization of aromatic systems. The role of this compound in the synthesis of Lifitegrast underscores the importance of fluorinated building blocks in modern drug discovery. The information provided in this technical guide, including the proposed synthetic protocol and mechanistic diagrams, serves as a valuable resource for researchers working with this and related compounds. Further research into the development of more sustainable and scalable synthetic routes for fluorinated benzoic acids will continue to be an area of active investigation.

References

An In-depth Technical Guide to 3,4-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features, including the presence of two fluorine atoms and a methyl group on the benzene ring, make it a valuable building block in medicinal chemistry and materials science. The fluorine atoms can significantly modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, properties, and applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 157652-31-8 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Melting Point | 152-156 °C |

| Boiling Point | 268 °C at 760 mmHg |

| Appearance | White to off-white crystalline powder |

| Solubility | Insoluble in water |

Synthesis of this compound

The primary synthetic route to this compound, as identified in the patent literature, involves the carboxylation of 2,3-difluorotoluene. This method is advantageous due to its directness and use of readily available starting materials.

Experimental Protocol (Plausible Reconstruction based on Patent Abstract)

The following is a plausible experimental protocol for the synthesis of this compound based on the abstract of patent CN102190624A, which describes the reaction of 2,3-difluorotoluene with carbon dioxide.

Materials:

-

2,3-Difluorotoluene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry carbon dioxide (CO₂) gas or dry ice

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2,3-difluorotoluene and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours to ensure complete lithiation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Carboxylation: A stream of dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice, while maintaining a low temperature. The reaction is allowed to stir and slowly warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white to off-white solid.

Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis of this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (doublets or multiplets), a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals for the aromatic carbons (some showing C-F coupling), a signal for the methyl carbon, and a downfield signal for the carboxylic acid carbon. |

| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid dimer), C=O stretch (carboxylic acid), C-F stretches, and aromatic C-H and C=C stretches. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight (172.13), and characteristic fragmentation patterns including the loss of -OH and -COOH groups. |

Applications in Drug Development

This compound is a key starting material in the synthesis of various pharmaceutically active compounds. The presence of the difluoro- and methyl- substitution pattern on the benzoic acid core provides a unique scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, although specific signaling pathways directly involving this compound are not described in the literature, as it primarily serves as a building block.

The general workflow for utilizing this intermediate in drug discovery is outlined below.

Caption: A generalized workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its synthesis via the carboxylation of 2,3-difluorotoluene offers a direct route to this important building block. While detailed experimental and spectroscopic data are not widely published, its known properties and reactivity make it a compound of significant interest for researchers in the pharmaceutical and chemical industries. Further exploration of its applications is likely to lead to the development of novel molecules with important biological and material properties.

Spectroscopic Profile of 3,4-Difluoro-2-methylbenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Core Physicochemical Data

A summary of the essential physical and chemical properties of 3,4-Difluoro-2-methylbenzoic acid is presented below.

| Property | Value | Reference |

| CAS Number | 157652-31-8 | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| Melting Point | 152-156 °C | [1] |

| Appearance | White to pale-yellow or gray powder | |

| Purity | Typically >97% |

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid.

-

Aromatic Region (δ 7.0-8.0 ppm): Two signals are expected for the two aromatic protons. The fluorine substituents will cause complex splitting patterns (doublets of doublets or triplets).

-

Methyl Protons (δ 2.2-2.5 ppm): A singlet corresponding to the three protons of the methyl group is expected in this region.

-

Carboxylic Acid Proton (δ 10.0-13.0 ppm): A broad singlet characteristic of a carboxylic acid proton, which is often exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

-

Carbonyl Carbon (δ 165-175 ppm): The carboxylic acid carbonyl carbon will appear as a singlet in this downfield region.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine and methyl substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the substituted benzene ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Methyl) | 2980-2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-F Stretch | 1250-1000 | Strong |

| O-H Bend | 1440-1395 | Medium |

| C-O Stretch | 1320-1210 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of a hydroxyl radical (-OH, M-17) to give a fragment at m/z = 155.

-

Loss of a carboxyl group (-COOH, M-45) to give a fragment at m/z = 127.

-

Further fragmentation of the aromatic ring.

-

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid aromatic carboxylic acids like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrument Parameters (FT-IR):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry

Sample Introduction and Ionization (EI-MS):

-

Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Heat the probe to vaporize the sample into the ion source.

-

Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

-

Mass Range: Scan a suitable mass-to-charge (m/z) range, for example, m/z 40-300, to detect the molecular ion and key fragments.

-

The resulting mass spectrum will be a plot of relative ion abundance versus m/z.

Workflow and Visualization

The general workflow for the spectroscopic analysis of this compound can be visualized as follows:

References

An In-depth Technical Guide on the NMR and Mass Spectrometry Analysis of 3,4-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3,4-Difluoro-2-methylbenzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data to illustrate the expected analytical outcomes. The methodologies described are based on standard protocols for the analysis of small organic molecules.

Core Analytical Techniques: An Overview

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to elucidate the chemical environment of each atom.

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can also be used to deduce its elemental composition and structure through the analysis of fragmentation patterns.

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation:

-

Approximately 5-10 mg of the sample is accurately weighed for ¹H NMR and 20-50 mg for ¹³C NMR.

-

The sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a clean NMR tube.

-

A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is typically used.

-

Pulse Sequence: A standard single-pulse experiment is performed.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) is used.

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of ¹³C.

-

Mass Spectrometry (MS)

A general procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in the ion source.

-

-

Ionization:

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Presentation

The following tables summarize the predicted quantitative NMR and MS data for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | broad singlet | 1H | -COOH |

| ~7.8 - 7.9 | multiplet | 1H | Ar-H |

| ~7.1 - 7.2 | multiplet | 1H | Ar-H |

| ~2.3 | singlet | 3H | -CH₃ |

Disclaimer: The ¹H NMR data presented is predicted and may not exactly match experimental values.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~150-155 (d, JCF) | C-F |

| ~150-155 (d, JCF) | C-F |

| ~125-130 | Ar-C |

| ~120-125 | Ar-C |

| ~115-120 | Ar-C |

| ~110-115 | Ar-C |

| ~15 | -CH₃ |

Disclaimer: The ¹³C NMR data presented is predicted and may not exactly match experimental values.

Predicted Mass Spectrometry Data (EI-MS)

The molecular weight of this compound (C₈H₆F₂O₂) is 172.13 g/mol .

| m/z | Proposed Fragment Ion |

| 172 | [M]⁺• (Molecular Ion) |

| 155 | [M - OH]⁺ |

| 127 | [M - COOH]⁺ |

| 109 | [C₆H₄F₂]⁺• |

Disclaimer: The fragmentation data is based on typical fragmentation patterns of benzoic acids and should be considered theoretical.[1][2]

Visualizations

The following diagrams illustrate the logical workflow of the analytical process and a predicted fragmentation pathway for this compound.

References

Theoretical and Experimental Insights into 3,4-Difluoro-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,4-Difluoro-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of two fluorine atoms and a methyl group on the benzene ring significantly influences its electronic properties, acidity, and reactivity, making it a valuable building block in medicinal chemistry and materials science. Fluorine substitution is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This guide consolidates the available information on this compound and provides a theoretical framework based on analogous compounds.

Theoretical Studies on Structural Analogs

Direct theoretical and computational studies on this compound are scarce. However, extensive research on fluorinated benzoic acid analogs, utilizing methods like Density Functional Theory (DFT), provides a solid foundation for predicting its molecular properties.

Molecular Geometry and Conformation

Computational studies on related molecules, such as 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid, have been performed using DFT at the B3LYP/6-311++G(d,p) level of theory to determine optimized ground-state geometries. For these analogs, the benzoic acid moiety is generally planar, with the carboxyl group showing a slight twist relative to the benzene ring. In the case of 3-Fluoro-4-methylbenzoic acid, a nearly planar molecular structure is observed, with a dihedral angle of 6.2(1)° between the benzene ring and the carboxyl group. It is, therefore, reasonable to predict that this compound also adopts a nearly planar conformation. The presence of the ortho-methyl group might induce a slightly larger dihedral angle due to steric hindrance with the carboxylic acid group.

Electronic Properties

The electronic properties of fluorinated benzoic acids, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding their reactivity and intermolecular interactions. DFT calculations on analogs indicate that the HOMO is typically localized on the benzene ring, while the LUMO is distributed over the carboxylic acid group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. The presence of electron-withdrawing fluorine atoms is expected to lower both the HOMO and LUMO energy levels of this compound, potentially influencing its reactivity as an electrophile or nucleophile in various reactions.

Vibrational Frequencies

Theoretical vibrational analysis, often performed in conjunction with experimental FT-IR and FT-Raman spectroscopy, allows for the assignment of characteristic vibrational modes. For analogous fluorobenzoic acids, the calculated vibrational frequencies, when scaled, show good agreement with experimental data. Key vibrational modes for this compound are expected in the following regions:

-

O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹

-

C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region

-

C-H stretch (methyl and aromatic): In the 2850-3100 cm⁻¹ range

Experimental Data

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 157652-31-8 | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| Appearance | White to Pale-yellow or Gray Powder | [2] |

| Melting Point | 152-156 °C | [1] |

| Boiling Point | 268 °C at 760 mmHg | [1] |

| Density | 1.359 g/cm³ | [1] |

| pKa (Predicted) | 3.52 ± 0.25 | [1] |

| Flash Point | 115.9 °C | [1] |

| Water Solubility | Insoluble | [1] |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the two aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would show complex splitting patterns due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: Resonances for the eight carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling).

-

¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic absorption bands as outlined in the theoretical vibrational frequencies section.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 1,2-difluoro-3-methylbenzene: a Friedel-Crafts acylation followed by a haloform reaction or oxidation.

Step 1: Friedel-Crafts Acylation of 1,2-Difluoro-3-methylbenzene

This reaction introduces an acetyl group onto the aromatic ring, ortho to the methyl group.

-

Materials:

-

1,2-Difluoro-3-methylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, add a solution of 1,2-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,3-difluoro-6-methylphenyl)ethan-1-one.

-

Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

-

Step 2: Haloform Reaction to form this compound

This step converts the acetyl group to a carboxylic acid.

-

Materials:

-

1-(2,3-difluoro-6-methylphenyl)ethan-1-one (from Step 1)

-

Sodium hypochlorite solution (bleach)

-

Sodium hydroxide (NaOH)

-

Sodium sulfite

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-(2,3-difluoro-6-methylphenyl)ethan-1-one (1.0 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (THF).

-

Add an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Cool the mixture in an ice bath and add sodium hypochlorite solution (excess) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the excess hypochlorite by adding a saturated solution of sodium sulfite.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid in an ice bath. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Infrared (IR) Spectroscopy: Recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This compound is a valuable fluorinated building block with significant potential in various fields of chemical research and development. Although direct theoretical studies on this molecule are limited, a robust understanding of its properties can be inferred from the extensive computational and experimental data available for its structural analogs. This guide provides a consolidated resource, including a detailed synthetic protocol and expected analytical data, to facilitate further research and application of this compound. The provided workflows and data tables offer a practical reference for scientists working with this and related molecules.

References

3,4-Difluoro-2-methylbenzoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 3,4-Difluoro-2-methylbenzoic acid. The information is compiled from available safety data sheets (SDS) for the compound and its structural analogs. This guide is intended to supplement, not replace, formal safety training and institutional protocols.

Hazard Identification and Classification

This compound and its close isomers are classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on data for structurally similar compounds, the following GHS classifications are anticipated.[1][2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[1]

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[1] Removing the individual from the contaminated area to fresh air is a primary first aid measure.[1][3]

-

Skin Contact: Causes skin irritation.[1][2] Promptly flush skin with running water.[3]

-

Eye Contact: Causes serious eye irritation.[1][2] Immediate and thorough irrigation of the eyes is necessary.[1][3]

-

Ingestion: While first aid is not generally required, giving a glass of water is recommended.[3] Do NOT induce vomiting.[1]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are critical to minimize exposure when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

-

Facilities should be equipped with an eyewash fountain and a safety shower in the immediate vicinity of any potential exposure.[1]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Citations |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles or glasses. A face shield may be required for splash-prone activities. | To prevent serious eye irritation from dust or splashes.[1][4][5] |

| Skin Protection | Protective gloves (e.g., Nitrile).[1] A lab coat and full-length pants are mandatory. | To prevent skin irritation upon contact.[1][2][4] Contaminated clothing should be removed and washed before reuse.[2] |

| Respiratory Protection | Required if dust is generated and ventilation is inadequate. Use a NIOSH-approved respirator. | To prevent respiratory tract irritation.[1][4] |

Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining chemical integrity and ensuring laboratory safety.

Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Use only in a well-ventilated area or fume hood.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Use secondary containment trays when handling or pouring the acid.

Storage:

-

Keep the container tightly closed to prevent moisture absorption and contamination.[1]

-

Store locked up.[1]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[1][6]

First-Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Table 3: First-Aid Measures

| Exposure Route | Procedure | Citations |

|---|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][3] |

| Skin Contact | Take off contaminated clothing. Flush skin and hair with running water and soap if available for at least 15 minutes. Seek medical attention if irritation occurs or persists. | [1][2][3] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. | [1][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately give a glass of water. If in doubt, contact a Poisons Information Centre or a doctor. |[1][3] |

Fire-Fighting Measures:

-

The substance is non-combustible.[3]

-

Use extinguishing media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

-

Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

-

During a fire, corrosive or toxic gases (e.g., carbon oxides, hydrogen fluoride) may be generated.[1]

Accidental Release Measures (Spills):

-

Personal Precautions: Evacuate unnecessary personnel.[1] Wear appropriate PPE as described in Section 2. Avoid breathing and creating dust.[1]

-

Environmental Precautions: Prevent spillage from entering drains or water courses.[3]

-

Cleanup: For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[1] Avoid raising dust. Clean the affected area thoroughly.

Physical, Chemical, and Toxicological Properties

Quantitative data for this compound is not widely available. The table below includes data for a closely related isomer, p-Toluic acid (4-Methylbenzoic acid), to provide context.

Table 4: Physicochemical Properties (p-Toluic acid as reference)

| Property | Value |